molecular formula C6H14Cl2Si B12435393 (Dichloromethyl)(pentyl)silane

(Dichloromethyl)(pentyl)silane

Katalognummer: B12435393
Molekulargewicht: 185.16 g/mol
InChI-Schlüssel: SDQDWAVULBMUPJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(Dichloromethyl)(pentyl)silane is an organosilicon compound with the molecular formula C6H13Cl2Si. This compound is part of the broader class of silanes, which are silicon analogs of alkanes. Silanes are widely used in various industrial and research applications due to their unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

(Dichloromethyl)(pentyl)silane can be synthesized through the reaction of pentylmagnesium bromide with dichloromethylsilane. The reaction typically occurs in an inert atmosphere to prevent unwanted side reactions. The general reaction is as follows:

C5H11MgBr+CH3SiHCl2C6H13Cl2Si+MgBrCl\text{C5H11MgBr} + \text{CH3SiHCl2} \rightarrow \text{C6H13Cl2Si} + \text{MgBrCl} C5H11MgBr+CH3SiHCl2→C6H13Cl2Si+MgBrCl

Industrial Production Methods

Industrial production of this compound often involves the use of large-scale reactors where the reactants are combined under controlled temperature and pressure conditions. The product is then purified through distillation or other separation techniques to achieve the desired purity.

Analyse Chemischer Reaktionen

Types of Reactions

(Dichloromethyl)(pentyl)silane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanols or siloxanes.

    Reduction: It can be reduced to form simpler silanes.

    Substitution: The chlorine atoms can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or alcohols can be used to replace the chlorine atoms.

Major Products

    Oxidation: Silanols or siloxanes.

    Reduction: Simpler silanes.

    Substitution: Amino or alkoxy silanes.

Wissenschaftliche Forschungsanwendungen

(Dichloromethyl)(pentyl)silane has a wide range of applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of other organosilicon compounds.

    Biology: Employed in the modification of biomolecules for enhanced stability and functionality.

    Medicine: Investigated for its potential use in drug delivery systems.

    Industry: Utilized in the production of silicone-based materials and coatings.

Wirkmechanismus

The mechanism of action of (Dichloromethyl)(pentyl)silane involves its ability to form strong covalent bonds with various substrates. The silicon atom in the compound can form bonds with oxygen, nitrogen, and carbon atoms, making it a versatile reagent in chemical synthesis. The pathways involved often include nucleophilic substitution and addition reactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Dichlorodimethylsilane: Similar in structure but with two methyl groups instead of a pentyl group.

    Chlorotrimethylsilane: Contains three methyl groups and one chlorine atom.

    Dichloromethylvinylsilane: Contains a vinyl group instead of a pentyl group.

Uniqueness

(Dichloromethyl)(pentyl)silane is unique due to its pentyl group, which imparts different chemical properties compared to other silanes. This makes it particularly useful in applications where longer alkyl chains are beneficial, such as in the production of hydrophobic coatings.

Eigenschaften

Molekularformel

C6H14Cl2Si

Molekulargewicht

185.16 g/mol

IUPAC-Name

dichloromethyl(pentyl)silane

InChI

InChI=1S/C6H14Cl2Si/c1-2-3-4-5-9-6(7)8/h6H,2-5,9H2,1H3

InChI-Schlüssel

SDQDWAVULBMUPJ-UHFFFAOYSA-N

Kanonische SMILES

CCCCC[SiH2]C(Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.